molecular formula C17H20N2O B14166123 2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3,6-dimethylbenzonitrile CAS No. 909091-79-8

2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3,6-dimethylbenzonitrile

Cat. No.: B14166123
CAS No.: 909091-79-8
M. Wt: 268.35 g/mol
InChI Key: QQAKBMDGCDSRBM-UHFFFAOYSA-N
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Description

2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3,6-dimethylbenzonitrile is a complex organic compound with a unique structure that combines a cyclohexenone ring with a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3,6-dimethylbenzonitrile typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) with a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3,6-dimethylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3,6-dimethylbenzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3,6-dimethylbenzonitrile involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid
  • 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl 4-(2,2-dichloroacetyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate
  • Bis(5,5-dimethyl-3-thioxocyclohex-1-en-1-yl) sulfide

Uniqueness

2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3,6-dimethylbenzonitrile stands out due to its combination of a cyclohexenone ring and a benzonitrile moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various applications .

Properties

CAS No.

909091-79-8

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]-3,6-dimethylbenzonitrile

InChI

InChI=1S/C17H20N2O/c1-11-5-6-12(2)16(15(11)10-18)19-13-7-14(20)9-17(3,4)8-13/h5-7,19H,8-9H2,1-4H3

InChI Key

QQAKBMDGCDSRBM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C)NC2=CC(=O)CC(C2)(C)C)C#N

Origin of Product

United States

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